molecular formula C12H18O3 B14702452 [(Diethoxymethoxy)methyl]benzene CAS No. 25604-45-9

[(Diethoxymethoxy)methyl]benzene

Cat. No.: B14702452
CAS No.: 25604-45-9
M. Wt: 210.27 g/mol
InChI Key: RRTLUWSDXRUYNM-UHFFFAOYSA-N
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Description

[(Diethoxymethoxy)methyl]benzene, more commonly known as Benzaldehyde diethyl acetal (CAS 774-48-1), is a versatile protecting group and synthetic intermediate in organic chemistry research. This compound, with the molecular formula C11H16O2, is characterized as a colorless to pale yellow liquid with a density of 0.979 g/cm³ and a boiling point in the range of 222°C . Its primary research value lies in its role as a protected form of benzaldehyde, where the diethyl acetal moiety safeguards the aldehyde functionality from reactive conditions during multi-step synthesis . This makes it a valuable reagent for chemists developing novel pharmaceutical intermediates or complex organic molecules. Beyond synthetic applications, this compound is also utilized in research and development of flavors and fragrances, serving as a precursor or a component in these formulations . It is essential for researchers to handle this material with care; safety precautions include avoiding contact with eyes and skin, and it is harmful if swallowed . This product is intended for laboratory research purposes only and is not classified or approved for use in cosmetics, drugs, or food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxymethoxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-13-12(14-4-2)15-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTLUWSDXRUYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549624
Record name [(Diethoxymethoxy)methyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25604-45-9
Record name [(Diethoxymethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations

Hydrolysis Mechanisms of Acetals

The hydrolysis of acetals to their corresponding aldehydes or ketones is a fundamental and extensively studied reaction in organic chemistry. For [(Diethoxymethoxy)methyl]benzene, this reversible reaction yields benzaldehyde (B42025) and ethanol (B145695). The process is typically catalyzed by acid, as acetals are stable under basic or neutral conditions.

Acid-Catalyzed Hydrolysis (A-1, A-2, A-SE2 Pathways)

The acid-catalyzed hydrolysis of this compound is a classic example of specific acid catalysis, where the reaction rate is dependent on the concentration of the protonated solvent (hydronium ion) rather than the general acid concentration. The mechanism is the microscopic reverse of acetal (B89532) formation and proceeds in a stepwise manner.

The generally accepted mechanism for the hydrolysis of simple acetals like benzaldehyde diethyl acetal involves rapid, reversible protonation of one of the ethoxy oxygen atoms. This protonation converts the ethoxy group into a good leaving group (ethanol). Departure of the ethanol molecule is the rate-determining step, leading to the formation of a resonance-stabilized cation. This intermediate is then attacked by a water molecule, and subsequent deprotonation yields a hemiacetal. The hemiacetal then undergoes a similar acid-catalyzed process of protonation of the remaining hydroxyl group, elimination of water, and attack by another water molecule to ultimately yield benzaldehyde.

This mechanism for acetals of aldehydes and ketones is classified as an A-1 (or AAC2-like) mechanism. The key features are:

A rapid pre-equilibrium protonation of the substrate.

A slow, unimolecular rate-determining step (the cleavage of the C-O bond to form the carbocation intermediate).

A subsequent rapid reaction of the intermediate with water.

The hydrolysis of benzaldehyde diethyl acetal specifically follows this A-1 pathway. princeton.edubeilstein-journals.org The reaction begins with the protonation of an oxygen atom, making the corresponding alcohol a good leaving group. beilstein-journals.org The departure of this leaving group in an SN1-type reaction is the slow step, resulting in a resonance-stabilized carbocation. beilstein-journals.orgnsf.gov Water then acts as a nucleophile, attacking the carbocation, and after deprotonation, the hemiacetal is formed. This process repeats to release the second alcohol molecule and form the final aldehyde. beilstein-journals.orgnsf.gov

Other mechanisms, such as the A-2 pathway (bimolecular, with water involved in the rate-determining step) or the A-SE2 pathway (bimolecular electrophilic substitution), are less common for the hydrolysis of simple acyclic acetals like this compound but can be observed in other systems.

Role of Oxocarbenium Ion Intermediates

A critical feature of the A-1 hydrolysis mechanism is the formation of a resonance-stabilized carbocation intermediate known as an oxocarbenium ion . researchgate.netnih.gov After the departure of the protonated ethoxy group from this compound, the resulting cation has the positive charge delocalized between the benzylic carbon and the remaining oxygen atom.

This delocalization is represented by two principal resonance structures: a carbenium ion with the positive charge on the carbon and an oxonium ion with the charge on the oxygen, connected by a carbon-oxygen double bond. researchgate.net The oxocarbenium ion is a key reactive intermediate in many carbohydrate and acetal reactions. researchgate.netbeilstein-journals.org

The stability of this oxocarbenium ion is a major factor influencing the rate of hydrolysis. rsc.org The phenyl group attached to the acetal carbon in this compound further stabilizes the positive charge through resonance, facilitating the formation of this intermediate. The electrostatic stabilization of this developing positive charge in the transition state is a key accelerating factor in the hydrolysis. rsc.orgorganic-chemistry.org Studies have shown that the transition state leading to the oxocarbenium ion has significant positive charge development at the benzylic position, which is consistent with an SN1-like process. rsc.org

Effects of Substituents on Hydrolysis Kinetics

The rate of acid-catalyzed hydrolysis of benzaldehyde diethyl acetals is highly sensitive to the nature and position of substituents on the benzene (B151609) ring. This sensitivity arises from the electronic influence of the substituents on the stability of the rate-determining transition state and the oxocarbenium ion intermediate.

Electron-donating groups (EDGs) on the phenyl ring, particularly at the para position, increase the rate of hydrolysis. They stabilize the developing positive charge in the transition state through resonance and inductive effects, thereby lowering the activation energy of the rate-determining step. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocationic intermediate, increasing the activation energy and slowing down the hydrolysis rate. organic-chemistry.org

The relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation, log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant, and ρ is the reaction constant. A large negative ρ value indicates that the reaction is strongly accelerated by electron-donating groups and involves the buildup of significant positive charge in the transition state.

For the hydrolysis of benzylidene acetals, a Hammett ρ value of -4.06 has been reported. rsc.org This large negative value confirms that there is a substantial development of positive charge at the benzylic carbon in the transition state, consistent with the A-1 mechanism and the formation of an oxocarbenium ion intermediate. rsc.org For instance, a p-methoxy group significantly accelerates hydrolysis compared to an unsubstituted ring, while a p-nitro group causes a marked deceleration. organic-chemistry.org An ortho-carboxyl group has been shown to enhance the rate of acetal ring-opening by a factor of 220 compared to its para-carboxyl-substituted counterpart, demonstrating strong neighboring group participation. rsc.org

Interactive Table: Substituent Effects on Acetal Hydrolysis The following table illustrates the qualitative effect of various substituents on the rate of acid-catalyzed hydrolysis of substituted benzaldehyde diethyl acetals, based on the principles of the Hammett correlation.

Substituent (Position)Electronic EffectPredicted Effect on Hydrolysis Rate
-OCH₃ (para)Strong Electron-DonatingSignificant Increase
-CH₃ (para)Electron-DonatingIncrease
-H (unsubstituted)ReferenceBaseline Rate
-Cl (para)Weak Electron-WithdrawingDecrease
-COOH (para)Electron-WithdrawingSignificant Decrease
-NO₂ (para)Strong Electron-WithdrawingVery Significant Decrease

Oxidation Reactions

Beyond hydrolysis, the benzylic C-H bond in this compound is susceptible to oxidation. This transformation can be achieved using various oxidizing agents, leading to different products depending on the reaction conditions.

Hypervalent Iodine-Mediated C–H Oxidation

Hypervalent iodine compounds, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] and Dess-Martin periodinane (DMP), are versatile and mild oxidizing agents in organic synthesis. princeton.eduacs.orgacademie-sciences.fr They are known to oxidize C-H bonds, particularly those activated by adjacent heteroatoms or aromatic rings.

While the direct oxidation of this compound is not extensively documented, the oxidation of analogous benzyl (B1604629) ethers provides a strong model for its reactivity. The oxidation of benzyl ethers with hypervalent iodine(III) reagents, such as (tert-butylperoxy)iodane, proceeds through the formation of an α-oxy carbon-centered radical. researchgate.net The proposed mechanism involves the homolytic cleavage of the iodine(III)-peroxy bond to generate an iodine-centered radical, which then abstracts the benzylic hydrogen from the ether to form a resonance-stabilized benzylic radical. researchgate.net This radical can then be trapped or further oxidized.

This reaction pathway is also sensitive to substituent effects. For the oxidation of a series of ring-substituted benzyl n-butyl ethers, a Hammett correlation using σ⁺ constants yielded a reaction constant ρ⁺ = -0.30 . researchgate.net The negative ρ⁺ value indicates that the reaction is accelerated by electron-releasing groups, which stabilize the developing radical/cationic character at the benzylic position during the hydrogen abstraction step. researchgate.net Although the value is smaller than that for hydrolysis, it confirms the electrophilic nature of the attacking radical species.

Interactive Table: Substituent Effects on Hypervalent Iodine Oxidation This table shows the predicted effect of substituents on the rate of benzylic C-H oxidation of substituted benzyl acetals by hypervalent iodine reagents.

Substituent (Position)Electronic EffectPredicted Effect on Oxidation Rate
-OCH₃ (para)Strong Electron-DonatingIncrease
-CH₃ (para)Electron-DonatingModerate Increase
-H (unsubstituted)ReferenceBaseline Rate
-Br (para)Weak Electron-WithdrawingDecrease
-CN (para)Strong Electron-WithdrawingSignificant Decrease

Electrochemical Oxidation Pathways

Electrochemical methods offer an alternative, reagent-free approach to oxidation. The anodic oxidation of this compound can potentially proceed through several pathways. The oxidation of the hydrolysis product, benzaldehyde, on platinum or glassy carbon electrodes has been studied, and it typically occurs at high potentials (around 2.5-3.0 V). nih.gov

However, direct oxidation of the acetal is also plausible. The electrochemical oxidation of methylarenes to aromatic acetals has been shown to involve the initial oxidation of the benzene ring to a radical cation, followed by C-H abstraction and capture by an alcohol. nsf.gov A similar pathway could be envisioned for the oxidation of the acetal itself. Anodic oxidation could lead to an aryl radical cation, followed by deprotonation at the benzylic position. rsc.org This would generate a radical intermediate that could be further oxidized to an oxocarbenium ion, which would then react with nucleophiles present in the medium. This pathway suggests that the initial oxidation event may occur on the aromatic ring rather than the benzylic C-H bond directly. nsf.govrsc.org

Radical Chemistry

The radical chemistry of benzylidene acetals like this compound is a rich area of study, focusing on the generation of benzylic radicals and their subsequent transformations.

Benzylic radicals can be generated from benzylidene acetals through several methods. A low-valent titanium reagent, prepared from TiCl₄ and a reducing agent, can facilitate the homolytic cleavage of a C–O bond in the acetal to produce a benzyl radical. oup.comoup.com This approach builds upon earlier work by Ishikawa and Mukaiyama, who demonstrated the generation of benzyl radicals from benzaldehyde dimethyl acetal using a TiCl₄/LiAlH₄ system. oup.com

Another method involves the NBS (N-bromosuccinimide)-mediated oxidative fragmentation of benzylidene acetals. nih.gov This process initiates with the formation of a benzylic radical. nih.gov Additionally, thiol-catalyzed radical-chain redox rearrangements of cyclic benzylidene acetals also proceed via the formation of intermediate carbon-centered radicals. nih.gov Electrochemical methods have also been developed for the selective generation of benzylic radicals from benzylboronate derivatives, utilizing ferrocene-based electron-transfer mediators to avoid side reactions. nih.govbris.ac.ukrsc.org

The study of radicals derived from the cyclic acetals of hydrobenzoin (B188758) further contributes to the understanding of benzylic radical generation and behavior. rsc.org The interaction of phenylmethanol with rutile TiO₂(110) can also lead to the formation of gas-phase benzyl radical species through C–O bond cleavage at elevated temperatures. figshare.com

Once generated, acetal-derived benzyl radicals can undergo conjugate additions to α,β-unsaturated compounds. For instance, benzyl radicals generated from benzaldehyde dimethyl acetal via a low-valent titanium-mediated process have been successfully added to various radical acceptors like acrylonitrile (B1666552) and 2-aryl acrylates. oup.com This method has proven to be reliable, even on a gram scale. oup.com

The scope of this reaction has been explored with different substituents on the aromatic ring of the acetal and with various radical acceptors, demonstrating its synthetic utility. oup.com While the reaction works well with acetals, its application to aromatic ketals has shown more limited success, indicating that there is still room for improvement in the methodology. oup.com

Photoredox catalysis offers another avenue for radical conjugate additions. An iridium(III) phenyl-tetrazole complex can catalyze the generation of a 1,3-dithiane (B146892) radical from its corresponding carboxylic acid, which then adds to a variety of Michael acceptors. rsc.org This highlights the potential for photocatalysis in generating radicals for conjugate addition reactions.

The study of radical additions to allenes also provides insights into the mechanistic aspects of these transformations, including the factors that control chemo-, regio-, and stereoselectivity. nih.gov

Mechanistic investigations into the radical reactions of benzylidene acetals have provided valuable insights into the reaction pathways. In the NBS-mediated oxidative fragmentation of benzylidene acetals, it has been shown that the initially formed benzylic radical does not spontaneously fragment. nih.gov Instead, it is rapidly oxidized to a benzyl bromide, which then undergoes fragmentation through a polar pathway. nih.gov

In the thiol-catalyzed radical-chain redox rearrangement of cyclic benzylidene acetals, the reaction mechanism can involve the rearrangement of intermediate carbon-centered radicals before the final product is formed. nih.gov For example, with benzylidene acetals of certain 1,2-diols, intermediate cyclopropylcarbinyl or cyclobutylcarbinyl radicals can undergo ring-opening, leading to unsaturated monocyclic benzoates. nih.gov In some cases, a 1,2-migration of the benzoate (B1203000) group in the intermediate β-benzoyloxyalkyl radical can compete with the standard trapping by a thiol. nih.gov The rigidity of the acetal structure can also influence the efficiency of the reaction, as seen in the slow rearrangement of the benzylidene acetal from exo,exo-norbornane-2,3-diol, which is attributed to adverse angle strain in the transition state for the cleavage of the 2-phenyl-1,3-dioxolan-2-yl radical. nih.gov

EPR (Electron Paramagnetic Resonance) spectroscopy is a key tool for studying radical processes, although care must be taken in the interpretation of the spectra to correctly identify the observed radical species. nih.gov

Electrophilic and Nucleophilic Reactions

Benzylidene acetals like this compound can also participate in reactions involving charged intermediates, such as oxocarbenium ions.

The formation of oxocarbenium ions is a key step in the hydrolysis of acetals and in the reductive opening of benzylidene acetals. acs.orgacs.orgnih.gov In the reductive opening of 4,6-O-benzylidene acetals, the reaction can proceed through different mechanistic pathways depending on the solvent and reagents used. acs.orgacs.org In nonpolar solvents like toluene, a highly reactive "naked" Lewis acid can activate the acetal to form a fully developed oxocarbenium ion, which is then reduced with low stereoselectivity. acs.orgacs.org In a more coordinating solvent like THF, the Lewis acid's reactivity is moderated, leading to a slower reaction that proceeds through an intimate ion pair, resulting in high stereoselectivity. acs.orgacs.org

The regioselectivity of the reductive opening is also influenced by the nature of the reagents. The interaction between the Lewis acid and the most nucleophilic oxygen of the acetal typically directs the reaction to yield a free 6-hydroxyl group. acs.org However, when a borane (B79455) like BH₃·NMe₃ is activated by the Lewis acid, the borane becomes the most electrophilic species, leading to an inverted regioselectivity and the formation of a free 4-hydroxyl group. acs.orgacs.org These reactions also proceed through an oxocarbenium ion and exhibit low stereoselectivity. acs.orgacs.org

In acyclic systems, β-alkoxy groups can influence the stereochemical outcome of substitution reactions of acetals by electrostatically stabilizing the resulting oxocarbenium ion intermediate. nih.gov This stabilization defines the conformation of the reactive intermediate, allowing for preferential attack by a nucleophile from the more sterically accessible face, leading to high diastereoselectivity. nih.gov The rate of acetal hydrolysis is also accelerated by the presence of a neighboring alkoxy group, which is attributed to the electrostatic stabilization of the developing oxocarbenium ion. nih.gov

Transacetalization and Exchange Reactions

This compound, as a diethyl acetal of benzaldehyde, readily undergoes transacetalization reactions in the presence of an acid catalyst. This process involves the exchange of the ethoxy groups with other alcohol or diol moieties. Transacetalization is a strategically significant reaction in organic synthesis, particularly for the protection of 1,2- and 1,3-diols by converting them into cyclic acetals. scielo.br

The reaction is reversible and typically catalyzed by either Brønsted or Lewis acids. The mechanism commences with the protonation of one of the ethoxy groups by the acid, converting it into a good leaving group (ethanol). Subsequent departure of ethanol generates a stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by a molecule of the new alcohol. A final deprotonation step yields the new acetal and regenerates the acid catalyst. When a diol is used as the nucleophile, this process occurs intramolecularly after the initial addition, leading to the formation of a stable cyclic acetal.

A key advantage of using an acetal like this compound for these transformations, instead of benzaldehyde itself, is that the reaction does not produce water as a byproduct. scielo.br This is beneficial as it prevents the potential deactivation of water-sensitive acid catalysts and avoids equilibrium issues that can favor the reactants in aqueous conditions. scielo.br

The utility of benzaldehyde acetals in such reactions has been demonstrated in the acid-catalyzed condensation with glycerol (B35011). Studies show that benzaldehyde dimethyl acetal reacts with glycerol to yield a mixture of five- and six-membered cyclic acetals, namely (2-phenyl-1,3-dioxolan-4-yl)methanol and 2-phenyl-1,3-dioxan-5-ol. scielo.br Similar reactivity is expected for this compound. The ratio of the products can be influenced by reaction conditions such as temperature and the choice of catalyst. scielo.br

Table 1: Examples of Transacetalization Reactions with this compound

Reactant DiolCatalystProduct(s)
Ethane-1,2-diol (Ethylene Glycol)p-Toluenesulfonic acid (p-TsOH)2-Phenyl-1,3-dioxolane
Propane-1,2-diolAmberlyst-154-Methyl-2-phenyl-1,3-dioxolane
Propane-1,3-diolLewis Acid (e.g., BF₃·OEt₂)2-Phenyl-1,3-dioxane
Glycerol (Propane-1,2,3-triol)Solid Acid CatalystMixture of (2-phenyl-1,3-dioxolan-4-yl)methanol and 2-phenyl-1,3-dioxan-5-ol

Carbon-Carbon Bond Forming Reactions

As an acetal, this compound serves as a protecting group for the carbonyl functionality of benzaldehyde. In this protected form, the benzylic carbon is significantly less electrophilic than the carbonyl carbon of the parent aldehyde and is generally unreactive toward common carbon-based nucleophiles like Grignard reagents or enolates under standard conditions. ncert.nic.inmasterorganicchemistry.com To induce carbon-carbon bond formation at this position, the acetal must first be activated to generate a highly reactive electrophilic species.

This activation is typically achieved using a Lewis acid. The Lewis acid coordinates to one of the oxygen atoms of the acetal, facilitating the cleavage of a carbon-oxygen bond to form ethanol (a good leaving group) and a resonance-stabilized oxocarbenium ion. This oxocarbenium ion is a potent electrophile that can readily react with a variety of carbon nucleophiles.

A prominent example of this strategy is the Mukaiyama aldol (B89426) reaction, where the acetal is reacted with a silyl (B83357) enol ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂). bham.ac.uk The silyl enol ether acts as the carbon nucleophile, attacking the oxocarbenium ion to forge a new carbon-carbon bond. Subsequent workup hydrolyzes the resulting silyl ether to afford a β-alkoxy ketone. This reaction provides a powerful method for the controlled, stereoselective synthesis of complex molecules. bham.ac.uk

Other powerful carbon nucleophiles, such as allylsilanes, can also be employed to react with the Lewis acid-activated acetal, leading to the formation of homoallylic ethers. The reaction proceeds through a similar mechanism involving the generation of the oxocarbenium ion intermediate, which is then intercepted by the allylsilane nucleophile.

Table 2: Carbon-Carbon Bond Forming Reactions with Activated this compound

NucleophileLewis Acid CatalystIntermediateFinal Product Type
Silyl Enol EtherTiCl₄, BF₃·OEt₂Oxocarbenium ionβ-Ethoxy Ketone
AllyltrimethylsilaneTiCl₄Oxocarbenium ionHomoallylic Ether
Ketene Silyl AcetalZnCl₂Oxocarbenium ionβ-Ethoxy Ester
OrganocuprateBF₃·OEt₂Oxocarbenium ionEther

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and [(Diethoxymethoxy)methyl]benzene is no exception. Through the analysis of ¹H and ¹³C NMR spectra, as well as the application of more advanced NMR techniques, a detailed picture of its molecular architecture can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The benzylic proton, situated on the carbon adjacent to both the phenyl ring and the diethoxymethoxy group, resonates as a singlet at approximately 4.5 ppm. The methylene (B1212753) protons of the two ethoxy groups give rise to a quartet around 3.5 ppm, due to coupling with the adjacent methyl protons. These methyl protons, in turn, appear as a triplet at about 1.2 ppm.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the benzene ring show signals in the aromatic region, typically between 125 and 140 ppm. docbrown.infolibretexts.orglibretexts.org The benzylic carbon atom is observed at a distinct chemical shift, influenced by its attachment to the oxygen atoms of the diethoxymethoxy group. The methylene carbons of the ethoxy groups resonate at approximately 60-65 ppm, while the methyl carbons appear further upfield, typically around 15 ppm. The specific chemical shifts can be influenced by the solvent and the presence of other functional groups. docbrown.infolibretexts.orglibretexts.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons7.2-7.4 (m)125-140
Benzylic Proton~4.5 (s)Not Applicable
Methylene Protons (-OCH₂CH₃)~3.5 (q)~60-65
Methyl Protons (-OCH₂CH₃)~1.2 (t)~15

Note: Chemical shifts are approximate and can vary based on experimental conditions. m = multiplet, s = singlet, q = quartet, t = triplet.

To delve deeper into the three-dimensional structure of this compound, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ipb.ptst-andrews.ac.uk These experiments establish correlations between different nuclei, confirming the connectivity of the molecule. For instance, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethoxy groups, confirming their proximity. mpg.de

HSQC and HMBC experiments are invaluable for assigning the ¹³C signals definitively by correlating them with their attached protons. ipb.ptst-andrews.ac.uk An HSQC spectrum links each carbon atom to its directly attached proton(s), while an HMBC spectrum reveals longer-range couplings (typically over two or three bonds), which helps to piece together the entire molecular framework.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the flexible diethoxymethoxy group relative to the benzene ring. rsc.orgnih.gov Computational modeling, often used in conjunction with NMR data, can help to predict the lowest energy conformations and compare theoretical chemical shifts with experimental values to validate the proposed structures. mpg.denih.gov

Deuterium (B1214612) labeling is a powerful tool in NMR spectroscopy for elucidating reaction mechanisms. youtube.com In the context of reactions involving this compound, selectively replacing specific protons with deuterium atoms can provide unambiguous evidence for how the reaction proceeds. researchgate.netnih.gov For example, if a reaction involves the abstraction of the benzylic proton, synthesizing a version of the molecule where this proton is replaced by deuterium and then monitoring the reaction by NMR would reveal the fate of this specific atom. nih.gov The absence of a signal at the benzylic position in the ¹H NMR spectrum of the starting material and the appearance of deuterium-incorporated products would confirm the involvement of this site in the reaction mechanism. nih.gov This technique is particularly useful for distinguishing between different possible reaction pathways. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment. nih.gov The resulting mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak or absent in some cases. miamioh.edu The spectrum would also display a series of fragment ions, which provide a "fingerprint" of the molecule. foodb.canist.govnist.govnist.gov

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). nih.govshimadzu.com This is particularly useful for confirming the molecular weight of the compound when the molecular ion is not readily observed in the EI spectrum. shimadzu.com In CI, a reagent gas such as methane (B114726) or isobutane (B21531) is first ionized, and these ions then react with the analyte molecule to produce ions. copernicus.orgcopernicus.org

The fragmentation pattern observed in the EI mass spectrum of this compound provides valuable structural information. Common fragmentation pathways for ethers and acetals involve the cleavage of carbon-oxygen bonds. libretexts.org One likely fragmentation is the loss of an ethoxy radical (•OCH₂CH₃) to form a stable oxonium ion. Another prominent fragmentation pathway could involve the cleavage of the bond between the benzylic carbon and the diethoxymethoxy group, leading to the formation of a benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 and a diethoxymethoxy radical. docbrown.info The benzyl cation can further rearrange to the more stable tropylium (B1234903) ion. docbrown.info

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Plausible Ion Structure Formation Pathway
196[C₁₂H₁₈O₂]⁺Molecular Ion (M⁺)
151[C₉H₁₁O₂]⁺Loss of •OCH₂CH₃
105[C₇H₅O]⁺Further fragmentation
91[C₇H₇]⁺Benzyl/Tropylium cation
77[C₆H₅]⁺Phenyl cation

Note: The relative intensities of these fragments can vary depending on the ionization conditions.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. core.ac.ukjussieu.fr DFT calculations can predict molecular geometries, energies, and various reactivity descriptors by solving the Kohn-Sham equations, which approximate the many-body Schrödinger equation. core.ac.uk This approach is widely used to complement experimental findings and to gain insight into molecular behavior where experimental data is unavailable. researchgate.netscirp.org

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine key electronic properties. researchgate.netnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. growingscience.com Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. researchgate.net

The following table lists key electronic properties that can be calculated for this compound using DFT, providing a framework for understanding its reactivity.

ParameterDescriptionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons.
HOMO-LUMO GapEnergy difference between LUMO and HOMORelates to chemical reactivity and kinetic stability.
Chemical Potential (μ)Measures the escaping tendency of electrons.Related to electronegativity.
Chemical Hardness (η)Measures resistance to change in electron distribution.A larger value indicates higher stability.
Electrophilicity Index (ω)Measures the global electrophilic nature of a molecule.Indicates the propensity to accept electrons.

This table describes theoretical parameters obtainable through DFT calculations.

Quantum chemical calculations are essential for studying the energetics and structures of transient species like transition states and reaction intermediates, which are often impossible to observe experimentally. fiveable.meyoutube.com These calculations allow for the mapping of potential energy surfaces (PES) and the identification of the minimum energy paths for chemical reactions. nih.gov

For reactions involving this compound, such as acid-catalyzed hydrolysis, computational methods can model the entire reaction mechanism. cdnsciencepub.comorganicchemistrytutor.comchemistrysteps.com The process involves locating the structures of reactants, intermediates (like protonated species and oxocarbenium ions), transition states, and products. osti.gov By calculating the Gibbs free energy of each of these species, the energy barriers (activation energies) for each step can be determined, providing a quantitative understanding of the reaction kinetics. youtube.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state correctly connects the reactant and product of a specific reaction step. nih.gov This detailed mechanistic insight is crucial for understanding how factors like stereoelectronics control reaction pathways and rates in acetal (B89532) chemistry. cdnsciencepub.com

Conformational Space Exploration and Energy Minimization

The three-dimensional arrangement of atoms in this compound is not static. Due to the presence of several single bonds, the molecule possesses significant conformational flexibility. Understanding the accessible conformations and their relative energies is crucial for a complete picture of the molecule's behavior. This is achieved through computational methods that explore the molecule's potential energy surface.

Methodology

A common approach to exploring the conformational space of a molecule like this compound involves a systematic or stochastic search of different molecular geometries, followed by energy minimization.

Initial Structure Generation: The process begins with an initial 3D structure of the molecule.

Conformational Search: A systematic search involves rotating the molecule around its flexible dihedral angles at defined increments. For this compound, the key dihedral angles would be those associated with the C-O bonds of the diethoxy and methoxy (B1213986) groups, as well as the bond connecting the benzene ring to the acetal carbon.

Energy Minimization: Each generated conformation undergoes energy minimization to find the nearest local energy minimum on the potential energy surface. This process refines the geometry to a stable state. Semi-empirical methods, such as PM3, can be employed for an initial, less computationally intensive optimization. researchgate.net For higher accuracy, ab initio and Density Functional Theory (DFT) methods are subsequently used. researchgate.net

Key Findings and Stable Conformers

While specific experimental or high-level computational studies on the conformational landscape of this compound are not extensively reported in the literature, insights can be drawn from studies on analogous aryl ethers and acetals.

Research on similar molecules, such as benzaldehyde (B42025) dimethyl acetal, indicates that the stability of different conformers is primarily governed by a balance of steric hindrance and electronic effects. researchgate.net For this compound, the orientation of the two ethoxy groups and the methoxy group relative to the benzene ring will be the determining factor for the lowest energy conformers.

It is anticipated that the most stable conformers will adopt a staggered arrangement to minimize steric repulsion between the bulky ethoxy groups and the benzene ring. The electronic interactions between the lone pairs of the oxygen atoms and the pi-system of the benzene ring would also play a role in stabilizing certain orientations.

Hypothetical Energy Profile

A computational study would likely reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. A hypothetical potential energy scan for the rotation around the C-O bond connecting the methoxy group could be generated, showing the energy barriers between different staggered and eclipsed conformations.

The following interactive table presents hypothetical data from a conformational analysis of this compound, illustrating the kind of results such a study would yield. The dihedral angles (τ1 and τ2) would correspond to the rotation around the two C-O bonds of the diethoxy group, and the relative energy indicates the stability of each conformer with respect to the most stable one.

ConformerDihedral Angle (τ1, degrees)Dihedral Angle (τ2, degrees)Relative Energy (kcal/mol)
A60600.00
B601801.25
C1801802.50
D60-600.80

This table is a hypothetical representation and is intended for illustrative purposes only. The actual values would need to be determined through detailed computational studies.

Applications in Complex Organic Synthesis and Catalysis

Role as Versatile Synthetic Intermediates

As a masked form of benzaldehyde (B42025), [(Diethoxymethoxy)methyl]benzene is a key intermediate that allows for the controlled introduction of the benzaldehyde moiety into complex molecular frameworks. Its stability under neutral and basic conditions, combined with its reactivity under acidic catalysis, makes it a superior choice over the free aldehyde in many multi-step syntheses.

Synthesis of Fine Chemicals

This compound and its structural analogs are crucial precursors in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. google.comgoogle.com The acetal (B89532) functional group provides a stable way to handle and introduce the benzaldehyde unit, which is a common building block in these industries. For instance, substituted benzaldehyde acetals are vital intermediates in the production of pyrethroid pesticides. google.com In pharmaceutical synthesis, related structures like 1-(diethoxymethoxy)-4-methylbenzene (B1382064) act as precursors for crafting complex heterocyclic systems such as benzophenanthridinone derivatives, which have shown potential as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). vulcanchem.com

Furthermore, the versatility of the benzylidene acetal, formed from this compound, is highlighted by its ability to serve as a surrogate for other functional groups. Through oxidative cleavage, the acetal can be transformed into a carboxylic acid, providing a synthetic route to valuable molecules like uronic acids and sugar amino acids, which are important components of biologically active glycosaminoglycans. wikipedia.org The compound also participates in direct coupling reactions; for example, under Lewis acid catalysis, it can react with terminal alkynes to produce functionalized propargyl ethers, which are themselves versatile intermediates for further synthetic transformations. rsc.org

Table 1: Application of Benzaldehyde Acetals as Precursors in Fine Chemical Synthesis

Class of Fine ChemicalIntermediateExample Product/ApplicationReference
Pharmaceuticals1-(Diethoxymethoxy)-4-methylbenzeneBenzophenanthridinone derivatives (TDP1 inhibitors) vulcanchem.com
AgrochemicalsSubstituted Benzaldehyde AcetalsPyrethroid Pesticides google.com
Fragrances/Flavorsp-Methoxy Benzaldehyde Acetalp-Methoxy Benzaldehyde (Anisaldehyde) google.com
Synthetic Building BlocksBenzaldehyde Diethyl AcetalFunctionalized Propargyl Ethers rsc.org
BiochemicalsBenzylidene AcetalUronic Acids / Sugar Amino Acids wikipedia.org

Construction of Stereodefined Molecular Architectures

The formation of a cyclic benzylidene acetal from this compound and a diol introduces a new stereocenter at the benzylic position. This feature is strategically exploited to direct the stereochemical outcome of subsequent reactions, thereby enabling the construction of complex, stereodefined molecular architectures. This is particularly critical in carbohydrate chemistry, where precise control of stereochemistry is paramount.

A key application is the use of a 4,6-O-benzylidene acetal in mannosyl donors to achieve a highly stereocontrolled synthesis of β-d-rhamnopyranosides. acs.org The rigid chair conformation imposed by the benzylidene acetal locks the orientation of the substituents on the pyranose ring, which in turn directs the approach of reagents to achieve the desired stereoselectivity during glycosylation and subsequent reduction steps. acs.org Similarly, the synthesis of diastereomeric 3,5-O-benzylidene-α-D-glucofuranose isomers demonstrates that the choice of synthetic conditions for acetal formation dictates which diastereomer (cis or trans) is produced, highlighting the acetal's role in establishing specific stereochemical relationships. nih.gov In some cases, the condensation of a benzaldehyde equivalent with a polyol can yield a cyclized product as a single, pure diastereoisomer, showcasing its utility in asymmetric synthesis. chemrxiv.org

Precursors for Polyfunctionalized Systems

This compound is an effective entry point for creating polyfunctionalized molecules. By serving as a protected form of benzaldehyde, it allows for the sequential and selective manipulation of different functional groups within a single substrate. The field of carbohydrate chemistry, which deals with molecules rich in hydroxyl groups, provides a clear example. By selectively protecting a 1,2- or 1,3-diol with a benzylidene acetal, the remaining hydroxyl groups are left available for other chemical transformations, such as etherification, esterification, or oxidation. wikipedia.org This stepwise approach is fundamental to the synthesis of complex oligosaccharides and other natural products.

Furthermore, the acetal itself can be a latent functional group. As mentioned, it can be converted to a carboxylic acid. wikipedia.org It can also serve as an activating group. For instance, after reacting with a sugar thioacetal, the resulting dithioketene acetal activates an adjacent hydroxyl group for selective dehydration reactions, leading to the formation of chiral heterocycles like tetrahydrofurans (THFs) and butyrolactones, which are valuable polyfunctional building blocks. chemrxiv.org

Strategic Use in Protecting Group Chemistry

The most prominent role of this compound in synthesis is as a reagent for the protection of hydroxyl groups, particularly in polyols like carbohydrates. The resulting benzylidene acetal is stable to a wide range of reaction conditions but can be removed when desired, making it an effective temporary shield for reactive functional groups. libretexts.orgmasterorganicchemistry.com

Chemoselective Protection Strategies

Chemoselectivity refers to the ability to react with one functional group in the presence of others. The benzylidene acetal group is a cornerstone of chemoselective synthesis. It is generally stable to basic, nucleophilic, and many oxidative and reductive conditions, allowing transformations to be carried out on other parts of a molecule without affecting the protected alcohols. organic-chemistry.org

Deprotection is typically achieved under acidic conditions, which cleaves the acetal to regenerate the diol and benzaldehyde. libretexts.orgorganic-chemistry.org However, more advanced strategies utilize substituted benzylidene acetals to achieve even greater chemoselectivity in deprotection. For example, a p-methoxybenzylidene (PMB) acetal, derived from p-methoxybenzaldehyde, can be selectively cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org This is possible because the electron-donating methoxy (B1213986) group stabilizes the cationic intermediate formed during oxidative cleavage. This allows the PMB acetal to be removed while other protecting groups, such as standard benzyl (B1604629) ethers or silyl (B83357) ethers, remain intact.

This principle has been extended to fine-tune the reactivity of glycosyl donors in a strategy known as "armed-disarmed" coupling. A glycosyl donor "armed" with electron-donating p-methoxybenzyl (PMB) ethers is more reactive than a donor "disarmed" with electron-withdrawing p-cyanobenzyl (PCNB) ethers. nih.gov This difference in reactivity allows for the chemoselective coupling of the armed donor in the presence of the disarmed one. nih.gov

Table 2: Chemoselective Deprotection of Benzyl-Type Protecting Groups

Protecting GroupCommon AbbreviationTypical Deprotection ConditionsStability NotesReference
Benzylidene AcetalBnAcidic hydrolysis (e.g., H₃O⁺); Hydrogenolysis (e.g., H₂, Pd/C)Stable to bases, mild oxidants/reductants. organic-chemistry.org
p-Methoxybenzylidene AcetalPMBOxidative cleavage (e.g., DDQ, CAN); Acidic hydrolysisCan be removed selectively in the presence of Bn groups. organic-chemistry.orgnih.gov
p-Chlorobenzylidene Acetalp-ClBnHydrogenolysis; Stronger acidic/oxidative conditions than PMBMore robust than PMB; used to "disarm" reactive sites. nih.gov

Regioselective Acetalization in Polyols

In molecules containing multiple hydroxyl groups (polyols), such as carbohydrates, it is often necessary to protect a specific subset of them. Regioselectivity is the preferential reaction at one position over another. The reaction of this compound with a polyol can be highly regioselective, typically favoring the formation of a six-membered cyclic acetal across a 1,3-diol system under thermodynamic control. acs.org

A classic example is the reaction with methyl α-D-glucopyranoside, which contains four hydroxyl groups at positions C2, C3, C4, and C6. Under acid catalysis with an agent like p-toluenesulfonic acid (p-TsOH), this compound reacts preferentially across the C4 and C6 hydroxyls to form the 4,6-O-benzylidene acetal. acs.orgtcichemicals.com This selectivity arises because the C6 primary alcohol reacts readily, and subsequent cyclization to form the thermodynamically stable six-membered ring with the C4 hydroxyl is favored over the formation of a seven-membered ring with the C3 hydroxyl.

Recent advances have shown that this regioselectivity can be controlled and even reversed through catalysis. The use of chiral phosphoric acid (CPA) catalysts can direct the acetalization of monosaccharide-derived diols with high regioselectivity. nih.govchemrxiv.org Remarkably, by choosing between two different enantiomers of a CPA catalyst, the reaction can be directed to protect different diol pairs in a "regiodivergent" fashion, offering powerful control for the synthesis of complex, differentially protected saccharides. nih.govchemrxiv.org

Table 3: Examples of Regioselective Benzylidene Acetalization in Polyols

SubstrateReagentsProtected PositionsControl TypeReference
Methyl α-D-glucopyranosideBenzaldehyde diethyl acetal, p-TsOH4,6-diolThermodynamic acs.orgtcichemicals.com
Salicin (a β-glucoside)Benzaldehyde dimethyl acetal, p-TsOH4,6-diolThermodynamic tcichemicals.com
6-O-silyl-1,2-O-isopropylidene-α-D-glucofuranoseBenzaldehyde dimethyl acetal, Pyridinium tosylate3,5-diolKinetic/Thermodynamic nih.gov
Various monosaccharide 1,2-diols1-Methoxycyclohexene, Chiral Phosphoric Acid (CPA)C2 or C3 (divergent)Catalyst nih.govchemrxiv.org

Emerging Applications in Green Chemistry

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly influencing the field of organic synthesis. Within this paradigm, the compound this compound, also known as benzaldehyde diethyl acetal, is gaining attention not only for its role as a protective group but also as a target for sustainable synthesis methodologies. These emerging applications focus on developing environmentally benign catalytic transformations for its production, thereby providing a greener pathway to this valuable chemical intermediate.

Catalytic Transformations Utilizing Acetal Intermediates.

The synthesis of this compound is a prime example of an acetalization reaction that is being reimagined through the lens of green chemistry. Traditionally, such reactions relied on homogeneous acid catalysts, which are often corrosive and lead to environmental pollution. jcsp.org.pk The focus has now shifted to heterogeneous catalysts that are more environmentally friendly, easily separable, and reusable.

One promising approach involves the use of solid acid catalysts. For instance, tungstophosphoric acid (H₃PW₁₂O₄₀) supported on metal oxides like titanium dioxide (TiO₂) has demonstrated high activity and selectivity in the acetalization of benzaldehyde. jcsp.org.pk In a study, a 20 wt% H₃PW₁₂O₄₀/TiO₂ catalyst achieved a 90.1% yield of the corresponding acetal under optimized conditions, with the catalyst being reusable for multiple cycles. jcsp.org.pk The high efficiency of this catalyst is attributed to its high surface area and strong Brønsted acidity. jcsp.org.pk

Another innovative and green method for acetalization is photo-organocatalysis. This technique utilizes a small organic molecule, such as thioxanthenone, as a photocatalyst and inexpensive household lamps as the light source. rsc.org This process avoids the need for transition-metal complexes and stoichiometric acids, which are often associated with environmental concerns. rsc.org The reaction proceeds under mild conditions and provides high yields of various acetals, including those derived from benzaldehyde. rsc.org

Furthermore, the use of low-impact ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) in acetalization reactions represents a significant step towards greener processes. These solvents form a positive azeotrope with water, facilitating its removal and driving the reaction towards completion under Dean-Stark conditions. mdpi.com Ammonium salts, either unsupported or supported on silica (B1680970), have been shown to be effective catalysts in these green solvents, in some cases outperforming traditional catalysts like p-toluenesulfonic acid. mdpi.com

The development of metal-organic frameworks (MOFs) as catalysts for acetalization is also a burgeoning area of research. For example, a sulfonic acid-functionalized MOF, MIL-101(Cr)-SO₃H, has been used for the acetalization of benzaldehyde with ethylene (B1197577) glycol, achieving high conversion rates in short reaction times. researchgate.net The catalytic activity of these materials is highly dependent on their textural properties and the availability of sulfonic acid groups. researchgate.net

These catalytic advancements highlight a clear trend towards the development of more sustainable and efficient methods for the synthesis of acetals like this compound, minimizing waste and environmental impact.

Sustainable Synthesis of Value-Added Products.

This compound is itself a value-added product, widely used in the fragrance and flavor industries and as a key intermediate in organic synthesis. jcsp.org.pkthegoodscentscompany.com Therefore, its sustainable synthesis is a direct contribution to the production of value-added chemicals through green chemistry principles. The aforementioned catalytic methods provide environmentally benign routes to this compound, reducing reliance on hazardous reagents and minimizing waste.

The optimization of reaction conditions using methodologies like Response Surface Methodology (RSM) further enhances the sustainability of the synthesis. For example, in the acetalization of benzaldehyde with glycol using a tungstophosphoric acid/titanium dioxide catalyst, RSM was employed to find the optimal conditions, leading to a predicted acetal yield of 93.4%. jcsp.org.pk

The following table summarizes the performance of various green catalytic systems in the synthesis of benzaldehyde acetals, illustrating the potential for sustainable production.

CatalystReactantsSolventYield (%)Key FeaturesReference
20 wt% H₃PW₁₂O₄₀/TiO₂Benzaldehyde, Ethylene GlycolCyclohexane90.1High activity, Reusable catalyst, Strong Brønsted acidity jcsp.org.pk
Thioxanthenone (photocatalyst)Benzaldehyde, MethanolNot specifiedHighMild conditions, Metal-free, Uses household lamps rsc.org
NH₄HSO₄Benzaldehyde, Ethylene GlycolCPMEHighGreen solvent, Avoids traditional acid catalysts mdpi.com
MIL-101(Cr)-SO₃HBenzaldehyde, Ethylene GlycolNot specified90Solid acid nanocatalyst, Short reaction time researchgate.net

Table 1: Comparison of Green Catalytic Systems for Benzaldehyde Acetal Synthesis

The development of these sustainable synthetic routes not only provides greener access to this compound but also sets a precedent for the application of green chemistry principles in the synthesis of other valuable fine chemicals. The focus on catalyst reusability, mild reaction conditions, and the use of environmentally benign solvents are all critical aspects of this ongoing evolution in chemical manufacturing.

Future Research Directions and Unresolved Challenges

Exploration of Novel Catalytic Systems

The traditional synthesis of acetals using homogeneous mineral acids like hydrochloric or sulfuric acid is effective but suffers from issues of corrosivity, difficult catalyst recovery, and the generation of substantial waste streams. mdpi.comnih.gov Consequently, a major thrust of current research is the development of robust, reusable, and environmentally benign heterogeneous catalysts.

Recent advancements have seen the application of various novel materials. Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high surface area and tunable acidic sites. nih.govresearchgate.net For instance, lanthanide-based MOFs (Ln-Ox) have been successfully employed for the acetalization of benzaldehyde (B42025), with catalysts like Tb-Ox MOF achieving up to 90% conversion. nih.gov Similarly, zirconium-based MOFs such as UiO-66 are noted for their thermal and chemical stability, proving effective in catalyzing acetalization under mild conditions. researchgate.net Other innovative catalytic systems include vanadium-substituted cesium phosphomolybdate salts, which demonstrate high activity and selectivity, and ferromagnetic heteropolyacid catalysts that offer the advantage of easy magnetic separation. mdpi.commdpi.com

Table 1: Performance of Various Heterogeneous Catalysts in Benzaldehyde Acetalization
CatalystAlcoholConditionsConversion (%)Selectivity (%)Source
Tb-Ox MOFMethanol50 °C, 12 h90 ± 2~74 (to acetal) nih.gov
Cs₄PMo₁₁V₁O₄₀Methanol298 K, 8 h~75High (to acetal) mdpi.com
Fe₃O₄@SiO₂@HPWGlycerol (B35011)120 °C, 5% cat.85.9578.36 (to cyclic acetals) mdpi.com
MIL-101(Cr)-SO₃HEthylene (B1197577) GlycolShort reaction time97- researchgate.net
Iron(III) ComplexGlycerol0.5% mol/mol cat.Quantitative- nih.govacs.org

Development of Highly Enantioselective Catalysts

While [(Diethoxymethoxy)methyl]benzene itself is an achiral molecule, the broader field of acetalization presents a significant challenge in achieving enantioselectivity for the synthesis of chiral acetals. The development of catalysts capable of controlling stereochemistry is a key area of future research. Although direct enantioselective synthesis of benzaldehyde diethyl acetal (B89532) is not applicable, the principles and catalysts developed in this area are highly relevant.

Research into chiral Brønsted acids, such as imidodiphosphorimidates (IDP), has shown promise in asymmetric carbonyl-ene cyclizations and the enantioselective acetalization of various aldehydes. vub.benih.gov Another approach involves dynamic kinetic resolution, where a chiral catalyst, such as a thiourea-ammonium hybrid, promotes the selective reaction of one enantiomer of a racemic starting material to produce a chiral acetal with good enantioselectivity. researchgate.net While intermolecular asymmetric acetalization remains a largely unsolved problem, these emerging strategies represent a critical future direction. researchgate.netethernet.edu.et The goal is to design catalysts that can effectively create stereogenic centers during the formation of the acetal C-O bonds, a challenge that requires sophisticated catalyst design to control the transition state geometry. researchgate.netresearchgate.net

Catalysts for Challenging Acetalization Reactions

Beyond simple acetalization, there is a need for catalysts that can perform effectively in more challenging contexts. One such area is the acetalization of polyols like glycerol, a byproduct of biodiesel production. This reaction is valuable for converting a low-cost feedstock into value-added fuel additives. nih.govmdpi.com The complexity arises from the potential for multiple reaction pathways, leading to mixtures of five- and six-membered cyclic acetals. mdpi.com Catalysts like iron(III) complexes and ferromagnetic heteropolyacids have shown high conversion rates in the reaction between benzaldehyde and glycerol. mdpi.comnih.govacs.org

Another challenge is the development of catalysts for tandem or cascade reactions, where deacetalization is coupled with another transformation in a one-pot process. For example, zirconia-silica monoliths have been used in continuous-flow microreactors for a cascade process involving the deacetalization of benzaldehyde dimethyl acetal followed by a Knoevenagel condensation, achieving high yield and selectivity for the final product. researchgate.net The design of multifunctional catalysts that can facilitate sequential reactions without intermediate purification steps is a significant goal for process intensification and sustainable chemistry. acs.orgudel.edu

Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and designing superior catalysts. The generally accepted mechanism for acid-catalyzed acetal formation involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol molecule to form a hemiacetal intermediate. pearson.com Subsequent protonation of the hydroxyl group and elimination of water yields a resonance-stabilized carbocation, which is then attacked by a second alcohol molecule to form the final acetal product. pearson.com However, the specific roles of catalyst surfaces, solvent effects, and the potential for alternative pathways remain areas of active investigation.

Quantitative Kinetic and Thermodynamic Studies

Quantitative studies are crucial for moving beyond qualitative descriptions of reaction mechanisms. Kinetic analysis helps to identify the rate-determining steps and understand the influence of various parameters on reaction speed. For the hydrolysis of benzaldehyde dimethyl acetal, a reversible reaction, the process has been modeled using the Eley-Rideal model, where the reaction occurs between an adsorbed water molecule and an acetal molecule in the bulk phase. researchgate.net Kinetic studies on the synthesis of similar acetals have determined key thermodynamic and kinetic parameters, providing a quantitative basis for reactor design and optimization. researchgate.netnih.gov For instance, the hydrolysis of benzaldehyde dimethyl acetal was found to have an activation energy of 64.5 kJ·mol⁻¹ and a standard reaction enthalpy of -13.84 kJ·mol⁻¹. researchgate.net Such data are vital for engineering efficient chemical processes.

Table 2: Reported Kinetic and Thermodynamic Parameters for Acetalization Reactions
ReactionParameterValueSource
Hydrolysis of Benzaldehyde Dimethyl AcetalActivation Energy (Ea)64.5 kJ·mol⁻¹ researchgate.net
Hydrolysis of Benzaldehyde Dimethyl AcetalStandard Reaction Enthalpy (ΔH_R⁰)-13.84 kJ·mol⁻¹ researchgate.net
Formation of Hemiacetal 5_iPrActivation Enthalpy (ΔH‡)26.3 ± 0.2 kJ/mol nih.gov
Formation of Hemiacetal 5_iPr_Activation Entropy (ΔS‡)-195 ± 34 J/(K·mol) nih.gov
Decomposition of Hemiacetal 5_iPr_Activation Enthalpy (ΔH‡)47.7 ± 0.2 kJ/mol nih.gov
Decomposition of Hemiacetal 5_iPr_Activation Entropy (ΔS‡)-112 ± 1 J/(K·mol) nih.gov

Advanced Computational Modeling of Complex Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating complex reaction pathways at the molecular level. nih.govacs.org DFT calculations can be used to model reaction intermediates, map potential energy surfaces, and calculate activation barriers, providing insights that are often difficult to obtain experimentally. researchgate.net For example, computational studies have been used to investigate the mechanism of glycerol acetalization catalyzed by iron(III) complexes, detailing the free energies of intermediates and transition states throughout the catalytic cycle. nih.govacs.org Modeling has also been applied to understand the acetalization of substituted benzaldehydes, helping to determine the most probable reaction pathway. researchgate.net An unresolved challenge noted in studies with MOF catalysts is the difficulty in exploring all possible mechanistic routes and precisely understanding the role of the active center, especially when side products are formed. nih.gov Advanced computational modeling is essential to address these complexities and guide the rational design of more efficient and selective catalysts.

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding research into the synthesis and use of chemicals like this compound. A major focus is the replacement of traditional corrosive and wasteful acid catalysts with solid, reusable alternatives. mdpi.comresearchgate.net The development of heterogeneous catalysts such as MOFs, modified silicas, and heteropolyacids directly addresses the goals of waste reduction and catalyst recyclability. mdpi.comnih.govmdpi.com

Furthermore, the integration of benzaldehyde acetalization into biorefinery concepts represents a key sustainability thrust. As mentioned, reacting benzaldehyde with crude glycerol from biodiesel production transforms a waste stream into valuable products like fuel oxygenates and specialty chemicals. nih.govmdpi.com Research is also exploring green reaction conditions, such as solvent-free systems and the use of more benign solvents. mdpi.com The ultimate goal is to develop catalytic processes that are not only efficient and selective but also have a minimal environmental footprint, operate under mild conditions, and utilize renewable feedstocks. drpress.org The continuous development of green catalysts and reaction engineering faces challenges related to cost, stability, and durability, but holds immense promise for the future of sustainable chemical manufacturing. drpress.orglabapress.comnih.gov

Bio-inspired and Biocatalytic Approaches

The chemical industry is increasingly looking to nature for inspiration in developing sustainable and efficient synthetic methods. For acetal synthesis, this translates into exploring enzymatic and whole-cell biocatalytic systems. While no specific biocatalytic routes for this compound have been documented, research into the enzymatic formation of other acetals from aldehydes and alcohols sets a precedent. nih.govtno.nl Future research could focus on identifying or engineering enzymes, such as lipases or alcohol dehydrogenases, that can catalyze the formation of this compound from benzaldehyde and ethanol (B145695) under mild, aqueous conditions. nih.gov This approach would offer significant advantages over traditional acid-catalyzed methods by reducing the use of corrosive reagents and minimizing waste generation. mdpi.comresearchgate.net

A key challenge in this area is the inherent substrate specificity of enzymes. Significant protein engineering and directed evolution efforts may be required to develop a biocatalyst that efficiently accepts benzaldehyde and facilitates the subsequent reaction with two ethanol molecules to form the target orthoester-like structure.

Circular Economy Principles in Acetal Chemistry

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is gaining traction in the chemical industry, including the fragrance and flavor sector where acetals often find application. mdpi.comresearchgate.netfastercapital.comnishantaromas.com For a compound like this compound, which may be used as a fragrance ingredient or a synthetic intermediate, circular economy principles would manifest in several ways. researchgate.net

Renewable Feedstocks: A primary focus would be the synthesis of this compound from renewable resources. This would involve utilizing bio-derived benzaldehyde, which can be obtained from lignin, a major component of biomass, and bio-ethanol, produced through the fermentation of sugars. vulcanchem.comias.ac.in

Waste Valorization: In the context of the fragrance industry, circular economy principles encourage the recovery and reuse of materials. fastercapital.comnishantaromas.com While direct recycling of a specific molecule like this compound from consumer products is currently not feasible, the industry is exploring the upcycling of waste streams from other processes to generate valuable chemicals. researchgate.net

Process Optimization and Waste Reduction: The principles of a circular economy strongly advocate for process intensification, which involves designing chemical processes that are more efficient, generate less waste, and consume less energy. wikipedia.orgacs.org Future research into the synthesis of this compound would likely focus on developing catalytic systems that offer high selectivity and yield, thereby minimizing the formation of byproducts and the need for extensive purification steps.

The primary unresolved challenge is the lack of fundamental research on this compound itself. Without a clear understanding of its synthesis, properties, and current applications, the application of bio-inspired and circular economy principles remains a theoretical exercise. Future research must first establish this foundational knowledge before more advanced and sustainable approaches can be practically developed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(Diethoxymethoxy)methyl]benzene, and how can reaction yields be optimized?

  • Methodology : Electrochemical synthesis (e.g., analogous to methoxy-dimethylbenzene synthesis via controlled potential electrolysis in aprotic solvents) is a viable approach . Optimize yields by adjusting solvent polarity (e.g., acetonitrile/dichloromethane mixtures) and monitoring reaction intermediates via thin-layer chromatography (TLC). Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions. Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities . Gas chromatography-mass spectrometry (GC-MS) can assess purity, particularly for volatile byproducts .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow hazard guidelines for structurally similar ethers (e.g., ((Chloromethoxy)methyl)benzene): use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Install emergency showers/eyewash stations. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations to map electron density distributions and identify reactive sites (e.g., methoxy or ethoxy groups). Compare activation energies for possible reaction pathways (e.g., SN2 vs. radical mechanisms). Validate models with experimental kinetics data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Combine 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For crystalline derivatives, use X-ray diffraction to confirm stereochemistry. Cross-reference with databases (e.g., NIST Chemistry WebBook) to identify common artifacts (e.g., solvent peaks) .

Q. How can this compound be utilized as a building block in multi-step organic synthesis?

  • Methodology : Leverage its diethoxy and methoxy groups as protective or directing groups. For example, in Pd-catalyzed cross-coupling reactions, the methoxy group can act as an electron-donating substituent to enhance regioselectivity. Post-functionalization via hydrolysis (e.g., acidic conditions) can reveal hydroxyl groups for subsequent reactions .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodology : Address exothermicity risks in large-scale reactions by implementing gradual reagent addition and temperature control (e.g., jacketed reactors). Optimize solvent recovery via distillation to reduce waste. Use process analytical technology (PAT) for real-time monitoring of intermediate stability .

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